molecular formula C12H18N2O3S B14835209 N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide

Cat. No.: B14835209
M. Wt: 270.35 g/mol
InChI Key: QZVQJORQMTZALL-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide: is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridine ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-6-isopropylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-propan-2-ylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)12-10(17-9-4-5-9)6-7-11(13-12)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

QZVQJORQMTZALL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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